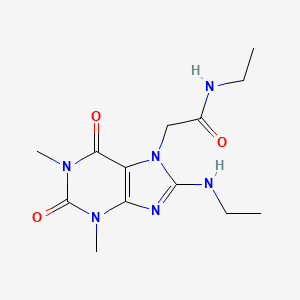

N-ethyl-2-(8-(ethylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-ethyl-2-(8-(ethylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a useful research compound. Its molecular formula is C13H20N6O3 and its molecular weight is 308.342. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-ethyl-2-(8-(ethylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and its interaction with key biological pathways. This article reviews its biological activity based on various studies and research findings.

Chemical Structure and Properties

The compound features a complex purine structure with multiple functional groups that contribute to its biological activity. The systematic name indicates the presence of an ethylamino group and a dioxo purine moiety, which are critical for its interaction with biological targets.

Research indicates that compounds similar to this compound may exert their effects through the modulation of nucleotide signaling pathways. Specifically, they may interact with nucleotide receptors such as P2Y14, which is involved in various cellular processes including inflammation and cancer progression .

Biological Activity Overview

The biological activity of this compound has been assessed through various assays and studies:

1. Mutagenicity and Toxicity

- The compound has shown strong positive results in mutagenicity assays, indicating potential genotoxic effects . This raises concerns regarding its safety profile for therapeutic applications.

2. Anti-Cancer Potential

- Research highlights that targeting translation initiation factors like eIF4E can be a promising strategy in cancer treatment. Compounds designed to inhibit eIF4E have demonstrated significant anti-cancer activity in vitro . While specific data on this compound is limited, its structural similarities suggest it may share these properties.

3. Receptor Interaction

- Studies have shown that related compounds can activate or inhibit various G protein-coupled receptors (GPCRs), which play a crucial role in cell signaling pathways. The potential for this compound to modulate GPCR activity could be significant for therapeutic applications .

Case Studies

Several case studies have examined the effects of similar compounds on cellular models:

These studies illustrate the potential pathways through which this compound could exert its biological effects.

科学的研究の応用

Structure and Composition

The compound has the following molecular characteristics:

- Molecular Formula : C12H18N4O4

- Molecular Weight : 270.24 g/mol

- IUPAC Name : N-ethyl-2-(8-(ethylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

Physical Properties

The compound exhibits properties typical of purine derivatives, which are known for their biological activities. The presence of an ethylamino group and dioxo functionalities enhances its potential for interaction with biological targets.

Pharmacological Studies

This compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may function as an antagonist or agonist at various receptors, particularly those involved in adenosine signaling pathways.

Case Study: Adenosine Receptor Modulation

Research has demonstrated that compounds with similar purine structures can selectively modulate adenosine receptors (A1AR). A study focusing on subtype-selective fluorescent antagonists highlighted the importance of structural modifications in enhancing binding affinity and selectivity for A1AR . N-ethyl derivatives may play a role in developing targeted therapies for conditions such as heart disease and neurological disorders.

Biochemical Research

The compound's ability to interact with enzymes involved in nucleotide metabolism makes it a candidate for studying biochemical pathways. Its unique structure allows for potential inhibition or activation of enzymes like adenylate cyclase or phosphodiesterase.

Case Study: Enzyme Inhibition

Inhibitors derived from purine analogs have been shown to affect enzyme activity significantly. For instance, a study on purine derivatives reported their effectiveness in inhibiting phosphodiesterase activity, leading to increased intracellular cAMP levels . This mechanism is crucial for developing treatments for diseases characterized by dysregulated cyclic nucleotide signaling.

Drug Development

Given its pharmacological potential, this compound could serve as a lead compound in drug discovery processes aimed at creating new therapeutic agents.

Case Study: Lead Optimization

The optimization of lead compounds based on structural modifications has been a successful strategy in drug development. For example, the synthesis of new analogs has resulted in improved potency and selectivity against specific targets . The modification of the ethylamino group in this compound could yield derivatives with enhanced bioactivity.

Data Tables

特性

IUPAC Name |

N-ethyl-2-[8-(ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O3/c1-5-14-8(20)7-19-9-10(16-12(19)15-6-2)17(3)13(22)18(4)11(9)21/h5-7H2,1-4H3,(H,14,20)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKAZRSURSJHRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(N1CC(=O)NCC)C(=O)N(C(=O)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。